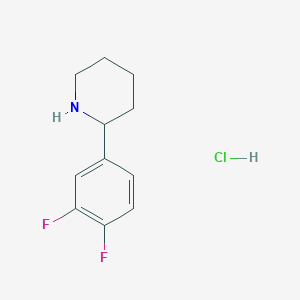![molecular formula C9H9NO3 B2501716 Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 1041430-92-5](/img/structure/B2501716.png)
Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Übersicht
Beschreibung
Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, also known as Methyl 6-oxo-THCP, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and chemistry. This compound is a derivative of the natural cannabinoid THC, which is found in the cannabis plant. However, Methyl 6-oxo-THCP is not a psychoactive substance and does not have the same effects as THC.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Activities
Research has shown that compounds structurally related to Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate possess significant anti-inflammatory and analgesic activities. For instance, studies revealed that 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives exhibited notable anti-inflammatory activity in TPA-induced skin inflammation models in mice, surpassing the performance of well-known anti-inflammatory drugs like celecoxib (Xu et al., 2016). Similarly, 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids demonstrated potent anti-inflammatory and analgesic properties in both acute and chronic animal models, comparable or even superior to the drug indomethacin (Muchowski et al., 1985).
Neuroprotective Properties
Certain derivatives of this chemical class have been studied for their neuroprotective effects. For instance, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) derivatives were found to cause degeneration of dopaminergic nigrostriatal pathways in several animal species. However, the application of monoamine oxidase (MAO) inhibitors demonstrated protection against MPTP-induced dopaminergic neurotoxicity, indicating a potential route for mitigating neurodegenerative diseases (Heikkila et al., 1984).
Insecticidal Effects
Compounds related to this compound have been evaluated for their insecticidal properties. Research demonstrated that novel pyrrole derivatives showed significant insecticidal effects against major stored product insect species, indicating their potential use as grain protectants (Boukouvala et al., 2016).
Diagnostic and Therapeutic Research
Studies have also explored the diagnostic applications of related compounds. Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was labeled with C-11 for use in Positron Emission Tomography (PET) studies, showing significant accumulation in the cortical brain areas, highlighting its potential as a neuroprotective drug (Yu et al., 2003).
Eigenschaften
IUPAC Name |
methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-4-5-2-3-7(11)8(5)10-6/h4,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYAUBRVWBUQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2501635.png)
![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)
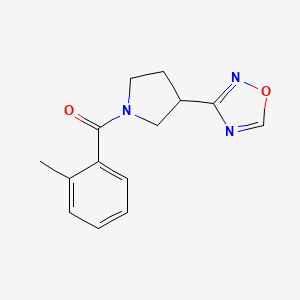
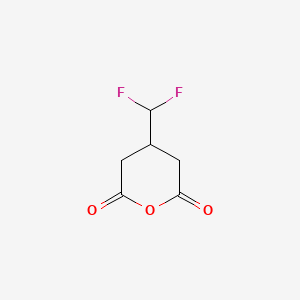
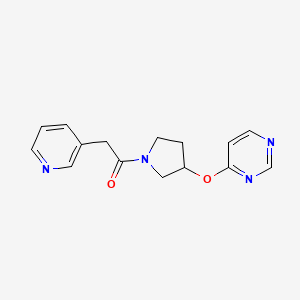
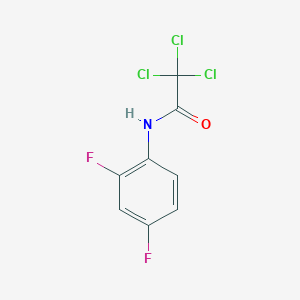
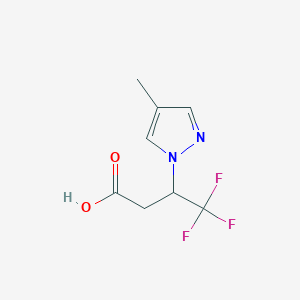

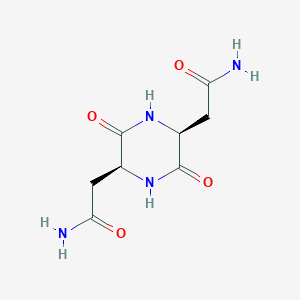
![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)
![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B2501655.png)
